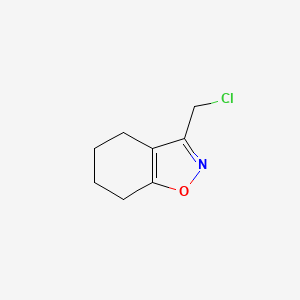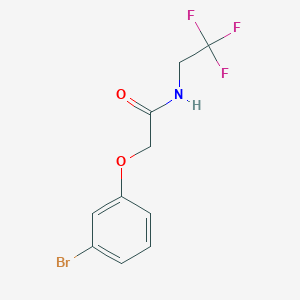
2-(3-bromophenoxy)-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenoxy)-N-(2,2,2-trifluoroethyl)acetamide (also known as 2-BTFEA) is a small organic molecule that has many potential applications in scientific research. It has been used in a variety of studies, from drug synthesis to biochemical and physiological studies.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
2-(3-bromophenoxy)-N-(2,2,2-trifluoroethyl)acetamide and its derivatives are primarily explored for their chemical reactivity and potential applications in synthesizing heterocyclic systems. Gouda et al. (2015) highlighted the utility of similar compounds in heterocyclic synthesis, emphasizing their importance as intermediates for creating a variety of synthetically useful and novel heterocyclic systems (Gouda et al., 2015). Similarly, Al-Ostoot et al. (2021) discussed the chemical diversity of phenoxy acetamide and its derivatives, such as chalcone, indole, and quinoline, as pharmacologically interesting compounds with a wide composition range (Fares Hezam Al-Ostoot et al., 2021).
Environmental and Analytical Chemistry
The compound's derivatives and related structures have been studied for their environmental occurrence and fate. Wong (2006) reviewed the environmental fate of chiral emerging pollutants like phenoxyalkanoic and acetamide herbicides, indicating that such compounds could be useful in detecting biologically mediated environmental reactions and understanding the biochemical fate of chiral pollutants (Charles S Wong, 2006). Koch and Sures (2018) discussed the concentrations, toxicokinetics, and toxicodynamics of 2,4,6-Tribromophenol, an intermediate during the synthesis of brominated flame retardants, highlighting the importance of understanding these compounds in the environment (C. Koch & B. Sures, 2018).
Biochemical and Pharmacological Activities
Research into the pharmacological activities of phenoxy acetamide and its derivatives has been a significant area of interest. Al-Ostoot et al. (2021) provided an extensive literature survey on the chemical diversity and pharmacologically interesting compounds of phenoxy acetamide and its derivatives (Fares Hezam Al-Ostoot et al., 2021). This literature review may offer an opportunity for chemists to design new derivatives that are effective and safe, enhancing life quality.
Propriétés
IUPAC Name |
2-(3-bromophenoxy)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2/c11-7-2-1-3-8(4-7)17-5-9(16)15-6-10(12,13)14/h1-4H,5-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZYRGITWQWMAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(2,2,2-trifluoroethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


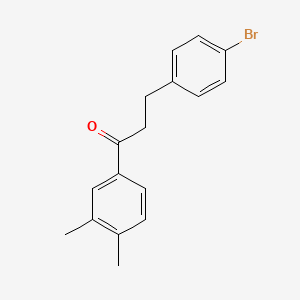
Amine Hydrochloride](/img/structure/B1373714.png)
![6-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1373716.png)

![5-bromo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1373720.png)


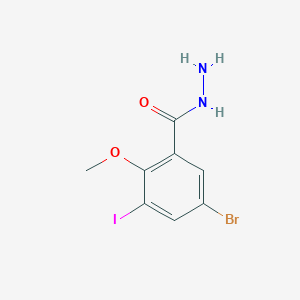
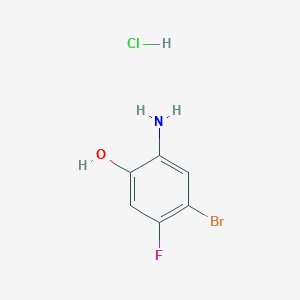
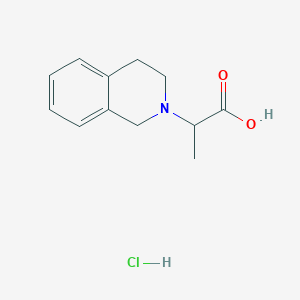
![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1373730.png)
![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride](/img/structure/B1373731.png)
